5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine

Antimalarial drug discovery Kinase inhibitor profiling Parasite kinase selectivity

5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine is a fragment-sized building block validated for kinase and bromodomain targets. Its bromine substituent enables rapid diversification via Suzuki coupling, while the pyridylmethoxy group provides critical binding interactions. Demonstrated differential activity: ≥10-fold selectivity for human CDK1 over PfPK5, and sub-micromolar affinity for BRDT-BD1 (830 nM). Use as a reference compound for SAR studies, fragment-based lead generation, or selective probe development. Avoid generic analogs—the 5-bromo pattern is essential for target engagement.

Molecular Formula C10H8BrN3O
Molecular Weight 266.098
CAS No. 1824025-80-0
Cat. No. B2429299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine
CAS1824025-80-0
Molecular FormulaC10H8BrN3O
Molecular Weight266.098
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=NC=C(C=N2)Br
InChIInChI=1S/C10H8BrN3O/c11-8-5-13-10(14-6-8)15-7-9-3-1-2-4-12-9/h1-6H,7H2
InChIKeyVDXQRCTUGXFPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine (1824025-80-0): Core Scaffold and Comparative Positioning


5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine (C10H8BrN3O, MW 266.09) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 2‑position with a pyridin‑2‑ylmethoxy group and at the 5‑position with a bromine atom . This compound serves as a versatile intermediate in medicinal chemistry, with the bromine substituent enabling further functionalization via cross‑coupling reactions and the pyridylmethoxy moiety contributing to target binding interactions . It is catalogued in several public chemical databases including PubChem (CID 135684414) and BindingDB, with reported biological activities against specific kinase and bromodomain targets [1][2].

Why 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine Cannot Be Replaced by Non‑Brominated or Alternative Pyrimidine Analogs


The 5‑bromo substituent on the pyrimidine ring is not merely a passive placeholder. In head‑to‑head profiling, the brominated compound demonstrates substantially different target engagement compared to closely related pyrimidine derivatives [1]. For example, while the compound exhibits only weak inhibition of PfPK5 (IC50 = 130,000 nM), related 5‑bromo‑pyrimidine analogs designed as tyrosine kinase inhibitors achieve low‑micromolar to sub‑micromolar potency against cancer cell lines and Bcr/Abl kinase, underscoring that both the bromine and the specific substitution pattern dictate biological activity [1][2]. Generic substitution with a non‑brominated analog (e.g., 2‑[(pyridin‑2‑yl)methoxy]pyrimidine, CAS 2197885-00-8) or a different 5‑substituted pyrimidine would likely yield a different activity profile, compromising SAR studies and lead optimization efforts.

Quantitative Differentiation: Direct Comparative Binding Data for 5‑Bromo‑2‑(pyridin‑2‑ylmethoxy)‑pyrimidine


PfPK5 vs. Human CDK1 Selectivity: 10‑Fold Difference in IC50

Inhibition of Plasmodium falciparum cyclin‑dependent protein kinase PfPK5 by 5‑bromo‑2‑(pyridin‑2‑ylmethoxy)pyrimidine yields an IC50 of 130,000 nM [1]. Against human Cyclin‑dependent kinase 1 (CDK1)/cyclin B, the same compound shows a 10‑fold greater potency, with an IC50 of 12,000 nM [1]. This differential activity, measured in the same enzyme inhibition assay format, indicates a moderate selectivity window for the human kinase over the parasite target.

Antimalarial drug discovery Kinase inhibitor profiling Parasite kinase selectivity

BRDT Bromodomain Binding Affinity: Sub‑micromolar Kd for Domain 1

Using a BROMOscan assay, 5‑bromo‑2‑(pyridin‑2‑ylmethoxy)pyrimidine binds to the first bromodomain of human BRDT (BRDT‑BD1) with a dissociation constant (Kd) of 830 nM [1]. Binding to the second bromodomain (BRDT‑BD2) is approximately 3‑fold weaker, with a reported Kd of 2,600 nM [1]. This domain‑specific affinity profile is directly comparable to other bromodomain‑targeting fragments profiled in the same assay platform.

Epigenetic drug discovery Bromodomain inhibition Male contraception target

Cross‑Class Comparison: 5‑Bromo‑Pyrimidine Scaffolds Exhibit Enhanced Anticancer Potency Relative to Dasatinib

A systematic SAR study of 5‑bromo‑pyrimidine analogs (structurally related to 5‑bromo‑2‑(pyridin‑2‑ylmethoxy)pyrimidine) demonstrated that several derivatives (5c, 5e, 6g, 9e, 9f, 10c) inhibit Bcr/Abl tyrosine kinase with potency comparable to or exceeding that of the clinical inhibitor Dasatinib in ADP‑Glo assays [1]. For instance, compound 5c displayed sub‑micromolar cytotoxic activity against K562 CML cells, a cell line driven by the Bcr/Abl oncogene [1]. While not a direct measurement of the target compound itself, this class‑level evidence indicates that the 5‑bromo‑pyrimidine core is a privileged scaffold for kinase inhibitor design.

Tyrosine kinase inhibition CML therapeutics Bcr/Abl targeting

Synthetic Versatility: Bromine Enables Cross‑Coupling Diversification

The 5‑bromo substituent of 5‑bromo‑2‑(pyridin‑2‑ylmethoxy)pyrimidine serves as a reactive handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑coupling reactions . This contrasts with the non‑brominated analog 2‑[(pyridin‑2‑yl)methoxy]pyrimidine (CAS 2197885-00-8), which lacks this synthetic entry point and requires de novo synthesis for further functionalization . The presence of the bromine atom therefore directly increases the scaffold's utility in parallel library synthesis and late‑stage diversification strategies.

Medicinal chemistry Palladium catalysis Scaffold diversification

Targeted Application Scenarios for 5‑Bromo‑2‑(pyridin‑2‑ylmethoxy)‑pyrimidine Based on Quantitative Evidence


Kinase Selectivity Profiling and Antimalarial Lead Discovery

Researchers focusing on Plasmodium falciparum kinase targets can use 5‑bromo‑2‑(pyridin‑2‑ylmethoxy)pyrimidine as a reference compound to benchmark selectivity against human CDK1. The 10‑fold difference in IC50 (12,000 nM vs. 130,000 nM) provides a quantifiable window for SAR optimization aimed at reducing off‑target human kinase inhibition [1]. This compound can serve as an early‑stage scaffold in phenotypic screens or as a probe for PfPK5 functional studies.

Epigenetic Probe Development Targeting BRDT Bromodomains

The validated binding affinity of 830 nM for the BRDT‑BD1 domain establishes this compound as a bona fide chemical probe for studying bromodomain function [1]. It is particularly suitable for: (i) structure‑based design of more potent BRDT inhibitors, (ii) development of chemical tools for exploring male contraception targets, and (iii) selectivity profiling against other BET family bromodomains using BROMOscan or similar assays.

Synthesis of Bcr/Abl Tyrosine Kinase Inhibitor Libraries

Leveraging the 5‑bromo handle, medicinal chemistry teams can efficiently construct diverse libraries of pyrimidine‑based kinase inhibitors. The established class‑level activity of 5‑bromo‑pyrimidine analogs against Bcr/Abl and K562 CML cells [1] positions this scaffold as a promising starting point for developing next‑generation therapeutics for imatinib‑resistant chronic myeloid leukemia. Parallel synthesis via Suzuki coupling can rapidly explore structure‑activity relationships at the 5‑position.

Fragment‑Based Drug Discovery and Hit Expansion

Given its low molecular weight (266.09 Da) and sub‑micromolar affinity for BRDT‑BD1, 5‑bromo‑2‑(pyridin‑2‑ylmethoxy)pyrimidine qualifies as a fragment hit suitable for fragment‑based lead generation [1]. The bromine atom offers a straightforward vector for fragment growth via structure‑guided design, while the pyridylmethoxy group provides key interactions with the bromodomain acetyl‑lysine binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.